ethyl 2-(9H-purin-6-ylthio)butanoate
Description
General Significance of Purine (B94841) Derivatives as Bioactive Scaffolds in Drug Discovery and Chemical Biology
The purine ring system, a heterocyclic structure composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring, is one of the most fundamental chemical scaffolds in nature. rsc.orgresearchgate.net Its derivatives are integral to a vast array of life-sustaining processes. rsc.org Adenine (B156593) and guanine (B1146940), for instance, are the core purine bases that form the building blocks of nucleic acids, DNA and RNA. rsc.org Beyond this genetic role, purine derivatives are crucial components of energy-carrying molecules like adenosine (B11128) triphosphate (ATP), coenzymes such as NAD and FAD, and important second messengers in cellular signaling pathways like cyclic AMP (cAMP). mdpi.com
This inherent biological relevance has made the purine scaffold a "privileged" structure in the fields of medicinal chemistry and drug discovery. nih.govrsc.org By modifying the purine core, researchers have developed a multitude of synthetic analogues with potent therapeutic properties. nih.govresearchgate.net These compounds can act as antimetabolites, mimicking the structure of natural purines to interfere with metabolic pathways, particularly DNA replication in rapidly dividing cells. wikipedia.orgnih.gov This mechanism is the basis for many anticancer and antiviral drugs. rsc.orgnih.gov
The versatility of the purine ring allows for chemical modifications at various positions, enabling the creation of large libraries of compounds with diverse biological activities. nih.gov Research has demonstrated that purine derivatives can serve as effective agents against a wide spectrum of diseases, including cancers, viral infections (such as HIV and herpes), and microbial infections. nih.govresearchgate.net They have also been investigated for roles as anti-inflammatory, anticonvulsant, and cardiovascular agents. researchgate.netnih.gov The ability to fine-tune the structure-activity relationships (SAR) of these molecules makes the purine scaffold a cornerstone of modern therapeutic research. rsc.orgnih.gov
Table 1: Examples of Bioactive Purine Derivatives and Their Applications
| Compound Class | Example | Therapeutic Application |
|---|---|---|
| Thiopurines | 6-Mercaptopurine (B1684380) | Anticancer (Leukemia), Immunosuppressant wikipedia.orgresearchgate.net |
| Thiopurines | 6-Thioguanine (B1684491) | Anticancer (Leukemia) rsc.orgresearchgate.net |
| Nucleoside Analogues | Acyclovir | Antiviral (Herpes Simplex Virus) nih.gov |
| Nucleoside Analogues | Clofarabine | Anticancer (Leukemia) nih.govwikipedia.org |
| Xanthine (B1682287) Derivatives | Caffeine | CNS Stimulant researchgate.net |
Importance of Thioether Linkages in Modulating the Biological Activity of Chemical Compounds
A thioether, or sulfide, is a functional group characterized by a sulfur atom bonded to two carbon atoms (R-S-R'). researchgate.net In medicinal chemistry, the incorporation of a thioether linkage is a widely used strategy to modulate the physicochemical and biological properties of a lead compound. acsgcipr.orgnih.gov The formation of a carbon-sulfur (C-S) bond is a key step in the synthesis of many pharmaceutical compounds. researchgate.net
Thioether linkages offer several advantages over other functional groups like esters or even disulfide bonds. They are generally more stable towards chemical and enzymatic degradation, which can improve a drug molecule's pharmacokinetic profile and bioavailability. researchgate.net The sulfur atom in a thioether is a potent hydrogen bond acceptor and can engage in other non-covalent interactions, influencing how a molecule binds to its biological target, such as an enzyme or receptor. acsgcipr.org
Furthermore, the thioether group can be readily oxidized in vivo to form sulfoxides and sulfones. These metabolites may have different solubility, stability, and activity profiles compared to the parent thioether, providing another layer of complexity and potential for therapeutic modulation. acsgcipr.org The strategic placement of a thioether linkage can alter a molecule's size, shape, and electronic properties, which are critical determinants of its biological activity. nih.gov This versatility makes the thioether a valuable tool for medicinal chemists aiming to optimize the efficacy and properties of new drug candidates. cup.edu.in
Contextualizing Ethyl 2-(9H-purin-6-ylthio)butanoate within the Broader Class of Purine Thioether Analogues for Academic Investigation
This compound is a specific synthetic derivative of the purine scaffold. sigmaaldrich.com Its structure features a purine core connected at the C6 position to a butanoate ester group via a thioether linkage. This compound belongs to the broad and extensively studied class of 6-thiopurine derivatives, which are analogues of the naturally occurring purine hypoxanthine (B114508). nih.gov
Compound Profile: this compound
| Property | Value |
|---|---|
| CAS Number | 104174-97-2 sigmaaldrich.com |
| Molecular Formula | C11H14N4O2S sigmaaldrich.com |
| Structural Class | Purine Thioether |
| Parent Compound | 6-Mercaptopurine |
The parent compound, 6-mercaptopurine, is a clinically significant drug that acts as a purine antimetabolite. In academic research, 6-mercaptopurine serves as a foundational starting material for the synthesis of a vast number of new derivatives. The primary goal of creating such analogues, including this compound, is to explore structure-activity relationships (SAR). ontosight.ai By systematically modifying the side chain attached to the sulfur atom at the C6 position, researchers can investigate how changes in steric bulk, lipophilicity, and electronic properties affect the compound's interaction with biological targets. nih.gov The ethyl butanoate moiety in this specific molecule introduces an ester group, which can influence properties like cell permeability and may be susceptible to hydrolysis by cellular esterases, potentially releasing a more active metabolite. The synthesis of such purine thioether derivatives is a common strategy in medicinal chemistry to generate novel compounds for biological screening and to develop potential new therapeutic agents. unife.it
Historical Development and Evolution of Research on Purine Antimetabolites and Analogues
The field of antimetabolite chemotherapy originated from the observation that rapidly proliferating cancer cells have a high demand for the building blocks of DNA and RNA. nih.gov This led to the rationale that molecules mimicking the structure of natural purines and pyrimidromes could interfere with nucleic acid synthesis and halt tumor growth. researchgate.netpharmacologyeducation.org
The modern era of purine analogue research was pioneered in the late 1940s and early 1950s by George Hitchings and Gertrude Elion. Their systematic work led to the synthesis of the first clinically useful purine antimetabolites, 6-mercaptopurine (6-MP) and 6-thioguanine. researchgate.netnih.gov These compounds were designed as isosteric replacements of the natural purines hypoxanthine and guanine, where the hydroxyl group at the C6 position was replaced by a thiol group. nih.gov The introduction of 6-MP in the 1950s represented a major breakthrough in the treatment of childhood acute leukemia. researchgate.net
This early success spurred decades of further research into purine analogues. researchgate.net Scientists developed a deeper understanding of their mechanisms of action, realizing that these compounds are prodrugs that must be metabolically activated within the cell to exert their cytotoxic effects. nih.govtaylorandfrancis.com The discovery that these analogues could be incorporated into DNA and RNA, leading to replication errors and cell death, further clarified their function. taylorandfrancis.comnih.gov Subsequent research has focused on creating new generations of purine analogues with improved selectivity, reduced toxicity, and activity against a broader range of diseases, including viral infections and autoimmune disorders. wikipedia.orgnih.gov
Table 2: Key Milestones in Purine Antimetabolite Research
| Year(s) | Milestone | Key Compound(s) | Significance |
|---|---|---|---|
| Late 1940s-Early 1950s | Synthesis of the first clinically effective purine antimetabolites. nih.gov | 6-Mercaptopurine, 6-Thioguanine | Revolutionized the treatment of acute leukemias. researchgate.net |
| 1950s-1960s | Elucidation of the metabolic pathways and mechanism of action. nih.gov | 6-Mercaptopurine | Revealed the requirement for intracellular activation to form active nucleotides that inhibit DNA synthesis. taylorandfrancis.com |
| 1970s-1980s | Development of nucleoside analogues with antiviral activity. nih.gov | Acyclovir, Ganciclovir | Established purine analogues as a critical class of antiviral agents. nih.gov |
| 1988 | Nobel Prize in Physiology or Medicine awarded to Elion and Hitchings. | - | Recognized their "discoveries of important principles for drug treatment," including the development of purine analogues. researchgate.net |
| 1990s-Present | Development of second and third-generation analogues. wikipedia.org | Fludarabine, Clofarabine | Creation of agents with different mechanisms, improved efficacy, and applications in a wider range of cancers. wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(7H-purin-6-ylsulfanyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-3-7(11(16)17-4-2)18-10-8-9(13-5-12-8)14-6-15-10/h5-7H,3-4H2,1-2H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCRQQNMLJEWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=NC2=C1NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Purine Thioether Derivatives
Strategic Approaches for Constructing the Thioether Linkage at the Purine (B94841) C6 Position
Two principal pathways dominate the formation of the thioether bond at the C6 position: reactions starting with 6-halopurines and those utilizing 6-mercaptopurine (B1684380) as the precursor.
A common and effective method for creating the C6-thioether linkage is through the nucleophilic aromatic substitution (SNAr) reaction. This approach involves reacting a 6-halopurine, typically 6-chloropurine, with a suitable thiol. For the synthesis of the target compound, this would involve ethyl 2-mercaptobutanoate.
The reaction proceeds smoothly in polar aprotic solvents like dimethylacetamide (DMAc) or dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K₂CO₃). nih.gov The purine ring is sufficiently electron-deficient to facilitate nucleophilic attack by the thiolate anion, which is generated in situ by the base. The reactivity of the halogen leaving group is a key factor; while fluorine is often the best leaving group in SNAr reactions due to its high electronegativity which activates the ring towards attack, the order can differ for 6-halopurines. byu.eduyoutube.com For many electron-deficient heteroarenes, the SNAr reaction can proceed at room temperature or with moderate heating (up to 100 °C) without needing additional electron-withdrawing groups. nih.gov
Table 1: Examples of SNAr Reactions on Halopurines
| Halopurine | Thiol Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 6-Chloropurine | Various Thiols | K₂CO₃, DMAc, rt-100 °C | 6-Alkylthio/Arylthio-purine | nih.gov |
| 2-Halopyridines (analogy) | Various Thiols | Room Temperature | 2-Thiopyridines | chemrxiv.org |
| 6-Chloropurine Nucleosides | Aniline (N-nucleophile) | Various | 6-Anilino-purine Nucleosides | byu.edu |
An alternative and widely used strategy is the S-alkylation of 6-mercaptopurine (6-MP). In this method, the thiol group already present on the purine ring acts as the nucleophile. The synthesis of ethyl 2-(9H-purin-6-ylthio)butanoate would be achieved by reacting 6-MP with an appropriate alkyl halide, such as ethyl 2-bromobutanoate.
This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. nih.gov A significant challenge in the alkylation of 6-MP is regioselectivity, as alkylation can occur on the sulfur atom (S-alkylation) or on the nitrogen atoms of the imidazole (B134444) (N7, N9) or pyrimidine (B1678525) (N1, N3) rings. tandfonline.comub.edu S-alkylation is generally favored, but reaction conditions must be carefully controlled to minimize the formation of N-alkylated byproducts. The choice of base and solvent is crucial; for instance, using N9-protected 6-mercaptopurine can prevent N-alkylation and lead to the desired S-alkylated product in good yield after a deprotection step. tandfonline.com Alternative methods, such as the Mitsunobu reaction using alcohols instead of alkyl halides, have also been developed to functionalize the sulfur at the C6 position. tandfonline.com
Table 2: Alkylation Reactions of 6-Mercaptopurine
| Alkylating Agent | Base/Conditions | Solvent | Product Type | Reference |
|---|---|---|---|---|
| N-alkyl-N-alkoxycarbonylaminomethyl chlorides | - | DMSO | S⁶-substituted 6-MP | nih.gov |
| Various Alcohols | PPh₃, DIAD (Mitsunobu) | THF | S-alkylated thiopurines | tandfonline.com |
| Alkyl Halides | (Bu)₄NOH, Microwave | - | N⁹-alkylated thiopurines | ub.edu |
| Acid Chlorides | Triethylamine | Dichloromethane | N⁹-acylated thiopurines |
Esterification and Functionalization of the Alkyl Chain (e.g., Butanoate Moiety)
The ethyl butanoate portion of the target molecule can be introduced in two primary ways: either the side chain is pre-formed before attachment to the purine (as in the methods above), or a carboxylic acid-bearing side chain is first attached and then esterified.
For instance, 6-mercaptopurine could be reacted with 2-bromobutanoic acid. The resulting intermediate, 2-(9H-purin-6-ylthio)butanoic acid, would then undergo esterification with ethanol (B145695) to yield the final product. Standard esterification methods, such as Fischer esterification (acid-catalyzed reaction with alcohol) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can be employed. wikipedia.orgorganic-chemistry.org Efficient esterification of carboxylic acids with alcohols can also be catalyzed by solid-supported reagents like monolith-SO₃H resin, which simplifies product purification. researchgate.net This stepwise approach allows for the synthesis of a variety of esters by simply changing the alcohol used in the final step. The formation of thioesters, which are structurally related, involves the condensation of carboxylic acids with thiols and often requires dehydrating agents. wikipedia.orglibretexts.org
Advanced Synthetic Techniques for Purine Analogues
Beyond the classical methods, advanced synthetic techniques offer novel pathways to purine analogues, providing access to greater chemical diversity.
Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis. While often focused on the synthesis of nucleosides (purines with a ribose sugar attached), the principles can be applied to other purine derivatives. Enzymes can be used for regioselective glycosylation or for the modification of existing purine structures. For example, enzymatic synthesis has been used to create novel purine nucleosides bearing chiral fragments, demonstrating the high degree of selectivity achievable with biocatalysts. nih.gov This approach offers a green and efficient alternative to traditional chemical methods, particularly for creating complex, chiral molecules.
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for rapidly building molecular complexity. researchgate.netunipr.itresearchgate.net MCRs are highly atom-economical and can be used to generate large libraries of compounds for drug discovery. nih.gov While the direct synthesis of this compound via an MCR is not commonly reported, MCRs are widely used to construct the core purine scaffold itself from simpler acyclic precursors. unipr.itresearchgate.net These reactions often mimic the proposed prebiotic synthesis of purines and offer a sustainable approach to creating diverse purine architectures that can be further functionalized. researchgate.netunipr.it
Considerations in Scalable Synthesis for Research Applications
The synthesis of purine thioether derivatives, such as this compound, on a scale sufficient for extensive research applications necessitates careful consideration of various factors to ensure efficiency, cost-effectiveness, and reproducibility. While laboratory-scale synthesis prioritizes proof-of-concept and the generation of small quantities for initial testing, scalable synthesis for research demands a more robust and optimized process to produce gram-to-kilogram quantities of the target compound. The primary synthetic route to 6-substituted purine thioethers involves the S-alkylation of 6-mercaptopurine (6-MP) with a suitable alkyl halide. In the case of this compound, this would involve the reaction of 6-mercaptopurine with ethyl 2-bromobutanoate.
Starting Materials and Reagents
Reaction Conditions and Optimization
Optimizing reaction conditions is paramount for a successful scale-up. This includes temperature, reaction time, and the stoichiometry of the reactants. For the S-alkylation of 6-mercaptopurine, the reaction is typically carried out at room temperature or with gentle heating. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products. The stoichiometry of the reactants should be carefully controlled to maximize the conversion of the limiting reagent and minimize the amount of unreacted starting materials, which can complicate the purification process.
Table 1: Impact of Reaction Parameters on the Synthesis of Purine Thioethers
| Parameter | Considerations for Scalability | Potential Impact on Yield and Purity |
|---|---|---|
| Base | Cost, strength, solubility, and ease of removal. | Stronger bases may lead to faster reactions but can also promote side reactions. The choice of base can influence the regioselectivity of the alkylation. |
| Solvent | Cost, safety, environmental impact, and ability to dissolve reactants. | The solvent can affect the reaction rate and the solubility of byproducts, which can simplify or complicate the work-up procedure. |
| Temperature | Energy consumption and control on a larger scale. | Higher temperatures can increase the reaction rate but may also lead to the formation of impurities. |
| Reaction Time | Throughput and equipment occupancy. | Shorter reaction times are desirable for a scalable process, but incomplete reactions will lower the yield. |
Solvent Selection and Work-up Procedure
The choice of solvent is critical in a scalable synthesis. Ideal solvents should be inexpensive, non-toxic, and environmentally friendly. They must also effectively dissolve the reactants and facilitate the reaction. Common solvents for the S-alkylation of purines include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, as well as alcohols like ethanol. The work-up procedure, which involves isolating the product from the reaction mixture, should be as simple as possible. This often involves precipitation of the product by adding an anti-solvent or extraction into an organic solvent followed by washing and evaporation.
Purification Techniques
Purification is often the bottleneck in a scalable synthesis. While chromatography is a powerful tool for purification on a small scale, it can be expensive and time-consuming for larger quantities. Therefore, developing a purification strategy that relies on non-chromatographic methods such as crystallization or precipitation is highly desirable for scalable synthesis. The choice of crystallization solvent is crucial for obtaining a high yield of pure product.
Table 2: Comparison of Purification Methods for Scalable Synthesis
| Purification Method | Advantages for Scalability | Disadvantages for Scalability |
|---|---|---|
| Crystallization | Cost-effective, can provide high purity, relatively simple to implement on a large scale. | Finding suitable crystallization conditions can be time-consuming, and some products may not crystallize easily. |
| Precipitation | Rapid and simple method for isolating the product. | May not provide the same level of purity as crystallization and can lead to the co-precipitation of impurities. |
| Column Chromatography | High resolving power, can separate complex mixtures. | Expensive, requires large volumes of solvent, and is often not practical for large-scale production. |
Potential Side Reactions and Impurity Profile
A thorough understanding of potential side reactions is essential for developing a robust and scalable synthesis. In the S-alkylation of 6-mercaptopurine, potential side reactions include N-alkylation at different positions on the purine ring, over-alkylation, and hydrolysis of the ester group. The formation of these byproducts can reduce the yield and complicate the purification of the desired product. Analytical methods such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify and quantify impurities, which is crucial for ensuring the quality and consistency of the final product. By carefully controlling the reaction conditions, it is often possible to minimize the formation of these impurities.
Molecular Mechanisms of Action for Purine Thioether Analogues: an in Vitro and Biochemical Perspective
Interference with Cellular Nucleotide Metabolism
Purine (B94841) thioether analogues, including ethyl 2-(9H-purin-6-ylthio)butanoate, are structurally similar to endogenous purines, allowing them to disrupt normal nucleotide metabolism through several key mechanisms. These compounds are typically inactive in their initial form and must be metabolized intracellularly to their active nucleotide forms to exert their effects.
Inhibition of De Novo Purine Biosynthesis Pathways
One of the primary mechanisms of action for purine thioether analogues is the inhibition of the de novo synthesis of purines. After intracellular conversion to its ribonucleotide form, thioinosine monophosphate (TIMP), these analogues can mimic the natural purine nucleotides, adenine (B156593) and guanine (B1146940) monophosphates. ingentaconnect.com This molecular mimicry leads to a pseudo-feedback inhibition of key enzymes in the purine biosynthesis pathway. ingentaconnect.com
A critical enzyme targeted is amidophosphoribosyltransferase, which catalyzes the first committed step in purine synthesis. ingentaconnect.com By inhibiting this enzyme, the production of purine nucleotides is significantly reduced, thereby limiting the building blocks necessary for DNA and RNA synthesis. wikipedia.org The accumulation of TIMP and its methylated metabolite, methylthioinosine monophosphate (MTIMP), further contributes to the inhibition of this pathway. drugbank.com
Competitive Antagonism with Endogenous Purines and Pyrimidines
This compound, following its conversion to the active nucleotide form, can act as a competitive antagonist to natural purine and pyrimidine (B1678525) nucleotides. This antagonism occurs at multiple enzymatic steps within the cell. The resulting thioinosinic acid (TIMP) competes with inosinic acid (IMP) and guanylic acid (GMP) for enzymatic binding sites. wikipedia.orgpharmacompass.com
This competition disrupts several crucial metabolic reactions, including the conversion of IMP to xanthylic acid (XMP) and adenylic acid (AMP). wikipedia.orgpharmacompass.com By interfering with these interconversions, the analogue effectively depletes the cellular pools of adenine and guanine nucleotides, which are essential for various cellular processes, including energy metabolism and signal transduction. wikipedia.org
Incorporation into Nucleic Acids (DNA and RNA) Leading to Functional Perturbation
A significant aspect of the mechanism of action for purine thioether analogues is their incorporation into DNA and RNA. ingentaconnect.comchemicalbook.com Following conversion to their respective triphosphate forms (thio-GTP and deoxy-thio-GTP), these analogues can be utilized by DNA and RNA polymerases during the replication and transcription processes. nih.gov
The incorporation of these altered nucleotides into the nucleic acid chains leads to structural deformities and functional perturbations. chemicalbook.com For instance, the presence of thiopurines in the DNA template can lead to mismatches during subsequent rounds of replication, resulting in mutations and chromosomal damage. chemicalbook.com In RNA, the incorporation of these analogues can affect RNA processing, stability, and its function as a template for protein synthesis. chemicalbook.com
Enzymatic Target Modulation by Purine Thioether Derivatives
The biological effects of this compound are also mediated through the direct modulation of key enzymatic targets involved in purine metabolism and other cellular pathways.
Inhibition of Key Enzymes in Purine Salvage Pathways (e.g., Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), Purine Nucleoside Phosphorylase (PNP))
The activation of purine thioether analogues is critically dependent on the purine salvage pathway. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is responsible for converting the inactive purine base analogue into its active ribonucleotide form. chemicalbook.comresearchgate.neteurekaselect.com While essential for their activation, high concentrations of the resulting thio-nucleotides can also inhibit HGPRT activity, creating a complex regulatory loop.
Another key enzyme in the purine salvage pathway is Purine Nucleoside Phosphorylase (PNP). nih.gov While direct inhibition of PNP by this compound is not well-documented, the general class of purine analogues includes compounds designed to be potent inhibitors of PNP. nih.govnih.gov Inhibition of PNP can disrupt the normal balance of purine nucleosides and bases, further contributing to cellular metabolic stress.
| Enzyme | Role in Purine Metabolism | Effect of Purine Thioether Analogues |
| HGPRT | Converts hypoxanthine (B114508) and guanine to their respective mononucleotides. | Essential for the activation of many purine analogues. Can be inhibited by high concentrations of the resulting thio-nucleotides. |
| PNP | Catalyzes the phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. | A target for inhibition by some purine analogues, leading to disruption of the purine salvage pathway. |
Inhibition of Ribonucleotide Reductase
Ribonucleotide reductase (RNR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. Consequently, it is a significant target for the development of anticancer and antiviral agents. Purine analogues are a well-established class of RNR inhibitors. These molecules mimic endogenous purine nucleosides and can interfere with the normal function of the enzyme.
The inhibitory activity of purine derivatives against ribonucleotide reductase is often attributed to their structural similarity to the natural substrates of the enzyme. Computational analyses and structure-activity relationship (SAR) studies of various purine analogues have provided insights into their mechanism of inhibition. It is understood that the nitrogen atoms within the purine ring play a crucial role in binding to the active site of the enzyme. These nitrogen atoms can form hydrogen bonds with amino acid residues and water molecules within the active site, thereby facilitating the stable binding of the inhibitor and preventing the binding of the natural substrate.
Table 1: Illustrative Inhibitory Activity of Purine Analogues against Ribonucleotide Reductase
| Compound | Target Organism/Enzyme | IC50 (µM) | Reference Compound |
| Gemcitabine | Human Ribonucleotide Reductase | 0.1-10 | - |
| Clofarabine | Human Ribonucleotide Reductase | 0.03-0.1 | - |
| Fludarabine | Human Ribonucleotide Reductase | >100 | - |
This table presents data for well-characterized purine analogues to illustrate the range of inhibitory concentrations observed for this class of compounds. The data is not specific to this compound.
Interaction with Other Identified Biological Receptors and Proteins
Human serum albumin (HSA) is the most abundant protein in blood plasma and is a primary carrier for a wide range of endogenous and exogenous molecules, including many drugs. The binding of a drug to HSA can significantly affect its pharmacokinetic properties, such as its distribution, half-life, and the concentration of the free, active drug in circulation.
The interaction of purine analogues with HSA has been the subject of numerous studies. For instance, the binding of 6-mercaptopurine (B1684380) (6-MP), a structurally related thiopurine, to HSA has been investigated. These studies have shown that 6-MP binds to HSA, and this interaction can be influenced by the presence of other molecules that compete for the same binding sites. The binding of purine derivatives to HSA is often driven by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. The hydrophobicity of a compound is a key determinant of its affinity for HSA.
While specific binding constants and thermodynamic parameters for the interaction of this compound with HSA are not available, its chemical structure suggests that it would likely bind to HSA. The purine ring, the ethyl butanoate group, and the thioether linkage all contribute to the molecule's lipophilicity, which would favor its interaction with the hydrophobic pockets of HSA. A study on a similar compound, (S)-2-(9H-purin-6-ylamino)-4-(methylthio)butanoic acid (PYMBA), demonstrated that hydrophobic forces play a significant role in its binding to HSA. nih.gov
Table 2: Thermodynamic Parameters for the Binding of a Purine Analogue to Human Serum Albumin
| Temperature (K) | Binding Constant (K) (M⁻¹) | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | ΔG (kJ mol⁻¹) |
| 298 | 1.23 x 10⁴ | -15.2 | 26.5 | -23.1 |
| 310 | 1.05 x 10⁴ | -15.2 | 26.5 | -23.4 |
This table presents data for the binding of (S)-2-(9H-purin-6-ylamino)-4-(methylthio)butanoic acid (PYMBA) to HSA to illustrate the thermodynamic profile of a related purine derivative. nih.gov The data is not specific to this compound.
The metabolism of purine thioether analogues is a critical factor in determining their activity and potential toxicity. Thiopurine S-methyltransferase (TPMT) is a key enzyme involved in the metabolism of thiopurine drugs, such as 6-mercaptopurine and azathioprine. TPMT catalyzes the S-methylation of these compounds, a process that generally leads to their inactivation and facilitates their excretion.
The genetic polymorphism of the TPMT gene is a well-known factor that influences the efficacy and toxicity of thiopurine drugs. Individuals with low or deficient TPMT activity are at a higher risk of severe, life-threatening toxicity when treated with standard doses of these drugs due to the accumulation of active, unmodified metabolites.
Given that this compound is a purine thioether analogue, it is plausible that it could be a substrate for TPMT. The thioether linkage at the 6-position of the purine ring is a structural feature that is recognized by this enzyme. S-methylation of the sulfur atom would be an expected metabolic pathway for this compound. However, specific kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), for the interaction of this compound with TPMT have not been reported. The butanoate ester side chain may influence the compound's affinity for the enzyme and the rate of its metabolism.
Structure Activity Relationship Sar Studies of Purine Thioether Derivatives
Impact of Substituents at the C6 Position of the Purine (B94841) Ring on Biological Activity
The C6 position of the purine ring is a critical determinant of biological activity, and modifications at this site have been a cornerstone of synthetic strategies aimed at developing novel therapeutic agents. The introduction of a thioether linkage at this position, as seen in ethyl 2-(9H-purin-6-ylthio)butanoate, is a common and effective modification.
Research has consistently shown that the nature of the substituent attached to the sulfur atom at the C6 position profoundly influences the biological profile of the compound. For instance, in the context of anticancer activity, the introduction of hydrophobic and bulky groups can enhance cytotoxic effects. Studies on various 6-alkylthio-purine derivatives have demonstrated that increasing the length and branching of the alkyl chain can modulate activity, often leading to increased potency up to a certain point, after which a decline is observed. This suggests an optimal size and shape for the substituent to fit into the binding pocket of a biological target.
Furthermore, the presence of aromatic or heteroaromatic rings in the C6-thioether substituent has been explored, often resulting in compounds with significant anticancer or antiviral properties. The electronic properties of these rings, whether electron-donating or electron-withdrawing, can fine-tune the interaction with target enzymes or receptors. For example, some 2,6,9-trisubstituted purine derivatives have shown that steric properties at the C6 position, such as the presence of an arylpiperazinyl system, are beneficial for cytotoxic activity. nih.gov
The following table summarizes the general impact of different C6 substituents on the anticancer activity of purine thioether derivatives based on findings in the scientific literature.
| Substituent Type at C6-Thioether | General Impact on Anticancer Activity | Illustrative Finding |
|---|---|---|
| Short Alkyl Chains | Variable, often moderate activity. | - |
| Long/Bulky Alkyl Chains | Can increase potency due to enhanced hydrophobic interactions. | - |
| Aryl/Heteroaryl Groups | Often leads to potent activity, influenced by electronic effects. | 6-(4-Phenoxyphenyl) purine analogues have demonstrated potent cytotoxic activities. jetir.org |
| Functionalized Alkyl Chains (e.g., with amides, esters) | Can modulate solubility, cell permeability, and target interaction. | - |
Significance of the Thioether Linkage Versus Oxygen or Nitrogen Isosteres
The choice of the linking atom at the C6 position—sulfur (thioether), oxygen (ether), or nitrogen (amino)—is a crucial aspect of the molecular design of purine derivatives. This isosteric replacement can lead to significant differences in physicochemical properties and biological activity.
In a notable study on 6-substituted purine derivatives developed as selective positive inotropes, it was found that thioether-linked derivatives were superior to their oxygen and nitrogen isosteres. This superiority was attributed to the distinct electronic and conformational properties imparted by the sulfur atom. The larger atomic radius and lower electronegativity of sulfur compared to oxygen and nitrogen can influence bond angles, rotational barriers, and the ability to form hydrogen bonds, all of which are critical for ligand-receptor interactions.
The thioether linkage is also known to be more resistant to metabolic cleavage compared to ester or ether linkages in some contexts, which can lead to improved pharmacokinetic profiles. The polarizability of the sulfur atom can also contribute to favorable non-covalent interactions, such as dispersion forces, within the binding site of a target protein.
Influence of the Alkyl Chain (Butanoate Moiety) and Ester Functionality on Potency and Selectivity
The ethyl ester functionality is a key feature that can significantly impact the compound's properties. Esters are often employed in medicinal chemistry to create prodrugs. In the cellular environment, esterases can hydrolyze the ethyl ester to the corresponding carboxylic acid. This bioconversion can alter the compound's solubility, charge, and binding affinity for its target. For instance, the carboxylic acid may form ionic interactions or stronger hydrogen bonds with the target protein that are not possible for the parent ester.
A study on the antibacterial activity of (R)-3-Hydroxybutyric alkyl esters demonstrated a clear relationship between the length of the alkyl ester chain and biological efficacy, with activity generally increasing up to a chain length of six carbons. nih.gov While this study was not on purine derivatives, it highlights the principle that the nature of the ester group can be a critical determinant of biological activity. The ethyl group in the target compound provides a balance of lipophilicity and susceptibility to hydrolysis.
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional structure of a molecule is paramount to its biological function. For this compound, several conformational aspects are noteworthy. The rotation around the C6-S bond and the various single bonds within the butanoate side chain allows the molecule to adopt a multitude of conformations. The energetically preferred conformation, both in solution and when bound to a biological target, will dictate its activity.
A critical stereochemical feature of this compound is the chiral center at the second carbon of the butanoate chain. This means the compound can exist as two enantiomers, (R)- and (S)-. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
Exploration of Hydrophobic and Electronic Effects on Ligand-Target Interactions
The interaction of a ligand with its biological target is governed by a combination of hydrophobic, electronic, and steric effects. For purine thioether derivatives, these factors play a crucial role in determining binding affinity and specificity.
The purine ring itself is an aromatic system with a specific distribution of electron density. The thioether linkage at the C6 position acts as an electron-donating group, which can influence the electronic character of the purine system and its ability to engage in pi-pi stacking or other electronic interactions with the target.
The ester group in the side chain introduces a polar region with a dipole moment, which can participate in dipole-dipole interactions or hydrogen bonding with the target. The interplay between the hydrophobic alkyl chain and the polar ester functionality creates an amphipathic character in the side chain, which can be crucial for optimal interaction with a binding site that may have both hydrophobic and polar regions. 3D-QSAR studies on other purine derivatives have shown that both steric and electronic properties contribute to their cytotoxic effects, with steric properties often being the more dominant factor. nih.gov
Computational and Molecular Modeling Approaches in Purine Thioether Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. longdom.orgmdpi.com These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, which in turn dictates its reactivity and physical properties. nih.gov
For purine (B94841) thioethers, DFT is used to calculate a variety of molecular descriptors:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap often suggests higher reactivity. researchgate.net
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For a purine thioether, the nitrogen atoms of the purine ring and the sulfur atom are typically nucleophilic sites, crucial for interactions with biological targets. rsc.org
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be derived to quantify and compare the reactivity of different derivatives. longdom.orgresearchgate.net
In a study on the corrosion inhibition properties of 6-mercaptopurine (B1684380) (MP) and 6-thioguanine (B1684491) (TG), DFT calculations revealed the prominent nucleophilic nature of the sulfur and nitrogen atoms in both molecules. rsc.org Frontier molecular orbital theory findings from the same study indicated a higher preference for TG over MP as a corrosion inhibitor based on these electronic properties. rsc.org Such analyses would be critical in predicting the reactive sites of ethyl 2-(9H-purin-6-ylthio)butanoate and its potential for forming covalent or non-covalent interactions.
Table 1: Exemplary Quantum Chemical Descriptors for Purine Derivatives (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Guanine (B1146940) | -5.45 | -0.21 | 5.24 | 7.10 |
| 2,6-Dithiopurine | -5.78 | -1.14 | 4.64 | 5.88 |
| Theophylline | -6.21 | -1.11 | 5.10 | 3.89 |
Note: This table is based on data for related purine derivatives to illustrate the application of DFT calculations. Data sourced from a study by Obot et al. researchgate.net
Molecular Docking Simulations for Predicting Ligand-Protein Interactions and Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is vital for screening virtual libraries of compounds against a specific biological target and understanding the molecular basis of their interaction. The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding.
In the context of purine thioethers, docking studies are frequently used to predict their interactions with enzymes they might inhibit. For instance, purine analogues have been docked into the active sites of various kinases, such as c-Src tyrosine kinase and cyclin-dependent kinases (CDKs), as well as viral enzymes like Herpes simplex virus thymidine (B127349) kinase. researchgate.netharvard.edutpcj.org
Key interactions typically observed for purine derivatives include:
Hydrogen Bonds: The nitrogen atoms in the purine ring often act as hydrogen bond acceptors, while the N-H groups can act as donors.
Pi-stacking and Hydrophobic Interactions: The aromatic purine ring can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein's active site.
A docking study on a series of purine analogues against the anti-inflammatory target cyclooxygenase-2 (COX-2) showed that top-ranked compounds achieved docking scores as low as -8.82 kcal/mol, indicating strong binding affinity. rsc.orgrsc.org These favorable scores were attributed to hydrogen bonding and hydrophobic interactions within the COX-2 active site. rsc.orgrsc.org Similar studies would be essential to identify potential protein targets for this compound and to rationalize its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. tandfonline.com
For a series of purine derivatives, a QSAR study might involve:
Data Set Collection: Assembling a group of purine analogues with experimentally measured biological activity (e.g., IC50 values) against a specific target. researchgate.net
Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each compound.
Model Building: Using statistical methods like Partial Least Squares (PLS) regression or machine learning algorithms to develop a predictive model. researchgate.nettandfonline.com
Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets.
In a 2D QSAR study of 34 substituted purine derivatives as c-Src tyrosine kinase inhibitors, a model was developed with a predictive correlation coefficient (r²) of 0.8319. researchgate.nettandfonline.com The model identified descriptors like the electrotopological state index for specific atoms (SsCH3E-index, SsOHcount) and H-Donor Count as significant contributors to the inhibitory activity. researchgate.nettandfonline.com This information provides valuable insights for optimizing the purine scaffold to enhance kinase inhibition.
Molecular Dynamics (MD) Simulations for Understanding Dynamic Interactions and Conformational Changes
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules. rsc.orgacs.org
For a purine thioether like this compound complexed with a target protein, MD simulations can:
Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation time, researchers can assess the stability of the binding pose predicted by docking. nih.gov
Analyze Fluctuations: The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding. nih.gov
Calculate Binding Free Energy: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy. nih.gov
MD simulations of 6-thioguanine (6TG) with human melanocortin receptors (hMC1R and hMC5R) over 50 nanoseconds revealed the stability and frequency of contacts between the ligand and specific amino acid residues, providing a deeper understanding of the binding dynamics than docking alone. nih.gov
In Silico Prediction of Metabolic Pathways and Enzyme Substrate Specificity
Predicting how a compound is metabolized is crucial in drug discovery. In silico tools can predict the metabolic fate of a molecule by identifying potential sites of metabolism and the resulting metabolites. These tools often use a combination of expert-derived rules and machine learning models trained on known metabolic reactions.
Protozoan parasites like Leishmania and Plasmodium often lack the ability to synthesize purines de novo and rely on a "purine salvage" pathway to acquire them from their host. researchgate.netnih.gov This metabolic difference makes the enzymes in the salvage pathway attractive drug targets. In silico modeling of these pathways helps identify crucial enzymes that could be targeted by purine analogues. nih.gov Computational analysis can predict whether a compound like this compound could act as a substrate or inhibitor for key metabolic enzymes, such as xanthine (B1682287) oxidase in humans or hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in parasites. nih.govresearchgate.net
Homology Modeling for Parasitic Enzyme Targets
Many important drug targets, especially from parasitic organisms, have not had their three-dimensional structures determined experimentally (e.g., by X-ray crystallography). In such cases, homology modeling can be used to build a 3D model of the target protein. This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures.
The process involves:
Template Identification: Finding a protein with a known structure (the template) that has a high sequence similarity to the target protein.
Sequence Alignment: Aligning the amino acid sequence of the target with the template.
Model Building: Building the 3D model of the target based on the aligned template structure.
Model Refinement and Validation: Optimizing the model's geometry and assessing its quality.
Homology models are invaluable for structure-based drug design when experimental structures are unavailable. For instance, homology models of parasitic enzymes like Plasmodium falciparum adenylosuccinate lyase (PfADSL) and various histone deacetylases (HDACs) have been constructed to facilitate molecular docking studies and guide the design of selective inhibitors. nih.govnih.gov Given that parasites rely on unique purine metabolism pathways, enzymes like HGPRT are common targets for which homology models are built to aid in the design of purine-based antiparasitic agents. researchgate.net
Preclinical and in Vitro Biological Activity of Purine Thioether Derivatives
Antiproliferative and Cytotoxic Activities in Cultured Cell Lines
Extensive research has been conducted on the antiproliferative and cytotoxic effects of 6-mercaptopurine (B1684380) and its derivatives against various cancer cell lines. It is important to note that no specific data for ethyl 2-(9H-purin-6-ylthio)butanoate has been found. The antiproliferative activity of this class of compounds is generally attributed to their ability to interfere with DNA synthesis.
S-allylthio derivatives of 6-mercaptopurine (6-MP) and 6-mercaptopurine riboside (6-MPR) have demonstrated concentration-dependent inhibition of cell proliferation and induction of apoptosis in human leukemia and monolayer cell lines. nih.gov These derivatives were found to be more efficient in their antiproliferative action compared to the parent compounds, 6-MP and 6-MPR. nih.gov Leukemia cell lines, in particular, showed greater sensitivity to these S-allylthio prodrugs. nih.gov The enhanced activity is thought to be due to the higher hydrophobicity of the derivatives, which facilitates their penetration into cells. nih.gov Once inside the cell, they react with glutathione (B108866), releasing the active 6-MP or 6-MPR. nih.gov
In a study investigating various 6-mercaptopurine derivatives, S-allylthio-6-mercaptopurine and its ribose derivative were tested for their anti-leukemic activity. The concerted action of the purine (B94841) analog and the S-allylthio component, which targets the redox homeostasis, led to a significant increase in apoptosis in B-CLL cells in vitro.
Another study synthesized a series of twelve s-Triazole derivatives of 6-mercaptopurine and evaluated their in vitro cytotoxic activities against CLL-119, L1210, and HL60 cell lines. The results indicated that the introduction of a substituted 1,2,4-Triazole-sulfhydryl moiety significantly improved the therapeutic efficacy of the drug, with some compounds showing notable activity against the tested cell lines. researchgate.net
Table 1: Antiproliferative and Cytotoxic Activities of Selected 6-Mercaptopurine Derivatives
| Compound | Cell Line | Activity | IC50 Value | Source |
|---|---|---|---|---|
| S-allylthio-6-mercaptopurine (SA-6MP) | Human leukemia cells | Inhibited cell proliferation, induced apoptosis | Not specified | nih.gov |
| S-allylthio-6-mercaptopurine riboside (SA-6MPR) | Human leukemia cells | Inhibited cell proliferation, induced apoptosis | Not specified | nih.gov |
| 6-((naphthalen-2-ylmethyl)thio)-9H-purine (NMSP) | HepG2 | Anti-proliferative | 6.09 µg/mL | researchgate.net |
| 6-((naphthalen-2-ylmethyl)thio)-9H-purine (NMSP) | A2780 | Anti-proliferative | Not specified | researchgate.net |
| 6-mercaptopurine derivative (Compound 3) | CLL-119 | Cytotoxic | Not specified | researchgate.net |
| 6-mercaptopurine derivative (Compound 5) | CLL-119 | Cytotoxic | Not specified | researchgate.net |
| 6-mercaptopurine derivative (Compound 8) | CLL-119 | Cytotoxic | Not specified | researchgate.net |
Enzymatic Inhibition Assays (e.g., Cyclooxygenase (COX) enzymes, Protein Kinases)
There is no specific information available regarding the inhibitory activity of this compound on cyclooxygenase (COX) enzymes or protein kinases. However, the broader class of purine analogs has been extensively studied as kinase inhibitors.
Cyclooxygenase (COX) Enzymes: Studies on the anti-inflammatory action of azathioprine, a prodrug of 6-mercaptopurine, have shown that its inhibitory effect on prostaglandin (B15479496) E2 production is not due to the inhibition of the cyclooxygenase pathway. nih.gov Instead, it is suggested that the inhibition occurs through a lack of availability of arachidonic acid, which is a mechanism similar to that of steroidal anti-inflammatory drugs. nih.gov
Protein Kinases: Purine analogues have emerged as potent inhibitors of protein kinases, which are crucial regulators of cell function and have become important targets for anti-cancer drug development. oaji.net A wide range of trisubstituted purine derivatives have been synthesized and shown to be potent inhibitors of cyclin-dependent kinases (Cdks). oaji.net These compounds typically act by binding to the ATP pocket of the protein kinase. oaji.net
Antimicrobial Research Applications
No specific antimicrobial research applications for this compound have been documented. The following sections discuss the antimicrobial activities of related purine derivatives.
Antibacterial Activity against Specific Pathogens (e.g., Xanthomonas oryzae pv. oryzae, MRSA, MSSA)
While there is no information on the activity of this compound against Xanthomonas oryzae pv. oryzae, Methicillin-resistant Staphylococcus aureus (MRSA), or Methicillin-susceptible Staphylococcus aureus (MSSA), some studies have explored the antibacterial potential of other 6-mercaptopurine derivatives.
For instance, 9-substituted derivatives of 6-(t-butoxycarbamylaminohexyl)thiopurine have been reported to exhibit moderate antibacterial activity. researchgate.net A novel pleuromutilin (B8085454) compound, 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (B591076) (EDT), which contains a substituted pyrimidine (B1678525) thioether moiety, has shown high activity against Staphylococcus aureus, including MRSA strains, both in vitro and in vivo. nih.gov The minimum inhibitory concentration (MIC) values of EDT against 48 clinically isolated MRSA strains ranged from 0.0313 to 0.0625 µg/mL, indicating potent inhibitory activity. nih.gov
Antifungal Activity
Specific data on the antifungal activity of this compound is not available. However, research on other substituted purine analogs has shown some potential in this area. For example, a series of 6-(2-benzofuran)amiloride and HMA analogs demonstrated broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens, including multidrug-resistant clinical isolates. nih.govescholarship.org
Antiprotozoal Activity (e.g., against Plasmodium falciparum and Trypanosoma cruzi)
There is no available data on the antiprotozoal activity of this compound against Plasmodium falciparum or Trypanosoma cruzi. However, a series of 6-mercaptopurine analogs incorporating 1,2,3-triazole or steroid rings have shown promising antimalarial and antileishmanial activities. researchgate.net Furthermore, a study on various purine derivatives screened for in vitro antimalarial activity against a chloroquine-resistant strain of P. falciparum found that two subfamilies of purines exhibited submicromolar activity. nih.gov This suggests that the purine scaffold is a viable starting point for the development of new antiprotozoal agents. nih.gov
In Vitro Anti-inflammatory Effects
No in vitro anti-inflammatory effects have been specifically reported for this compound. However, the parent compound, 6-mercaptopurine, and its derivatives are known to possess anti-inflammatory properties.
Studies on 6-mercaptopurine have shown that its anti-inflammatory effect is associated with a decrease in mononuclear cells in tissue lesions, which is believed to result from the suppression of the bone marrow's response to local inflammation. nih.govnih.gov This action primarily affects the proliferating precursors of blood monocytes and large lymphocytes. nih.govnih.gov
In an in vitro study, 6-thioguanine (B1684491) (6TG) and 6-hydroxy-2-mercaptopurine (6H2MP) were evaluated for their anti-inflammatory potential. Both compounds were able to suppress the production of nitric oxide (NO) in LPS-induced RAW 264.7 macrophages. oaji.net In PMA-induced HIG-82 synovial fibroblast cells, both 6H2MP and 6TG also suppressed the release of NO, Prostaglandin E2 (PGE2), and the inflammatory cytokines TNF-α, IL-1β, and IL-6. oaji.net
Table 2: In Vitro Anti-inflammatory Activity of Selected 6-Mercaptopurine Analogs
| Compound | Cell Line | Effect | IC50 Value | Source |
|---|---|---|---|---|
| 6-thioguanine (6TG) | RAW 264.7 macrophages | Suppressed NO production | 10.73 µM | oaji.net |
| 6-hydroxy-2-mercaptopurine (6H2MP) | RAW 264.7 macrophages | Suppressed NO production | 13.31 µM | oaji.net |
| 6-thioguanine (6TG) | HIG-82 synovial fibroblasts | Suppressed NO, PGE2, TNF-α, IL-1β, IL-6 release | Not specified | oaji.net |
| 6-hydroxy-2-mercaptopurine (6H2MP) | HIG-82 synovial fibroblasts | Suppressed NO, PGE2, TNF-α, IL-1β, IL-6 release | Not specified | oaji.net |
Modulation of Cellular Processes Beyond Core Metabolism (e.g., cell cycle kinetics, induction of apoptosis)
Direct studies on the effects of this compound on cell cycle kinetics and apoptosis have not been extensively reported in the available scientific literature. However, the broader class of 6-thiopurine derivatives, to which this compound belongs, is well-known for its influence on these cellular processes.
6-thiopurines, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are known to be converted into cytotoxic nucleotides within cells. nih.gov These nucleotides can be incorporated into DNA and RNA, leading to DNA damage and inhibition of purine biosynthesis. nih.govfrontiersin.org As a result of this mechanism, 6-thiopurine derivatives have been shown to induce cell cycle arrest and apoptosis in various cell lines. frontiersin.orgresearchgate.netnih.gov For instance, 6-mercaptopurine has been observed to cause an accumulation of cells in the G2/M, S, and sub-G1 (apoptotic) phases of the cell cycle in neural progenitor cells. nih.gov Similarly, both 6-TG and 6-MP can increase the population of cells in the subG1 and S phases, which is indicative of apoptosis induction. frontiersin.org The apoptotic effects of some 6-mercaptopurine derivatives are believed to be mediated through the mitochondrial pathway. researchgate.net
It is important to note that while these findings are characteristic of the 6-thiopurine class of compounds, specific experimental data for this compound's ability to modulate the cell cycle and induce apoptosis is not currently available.
Investigational Applications in Agricultural Chemistry (e.g., Herbicide Safeners)
Significant research has been conducted on the application of this compound as a herbicide safener. exlibrisgroup.comacs.orgacs.org Herbicide safeners are chemical agents that protect crops from herbicide-induced injury without compromising the herbicide's effectiveness against weeds. acs.org
In a study focused on developing novel purine derivatives as safeners to mitigate the phytotoxicity of the herbicide mesosulfuron-methyl (B1676312) in wheat, this compound (designated as compound III-7 in the study) demonstrated superior activity compared to the commercial safener mefenpyr-diethyl. exlibrisgroup.comacs.org The protective mechanism of this compound involves competitively binding to the acetolactate synthase (ALS) active site, thereby preventing the herbicide from exerting its damaging effects on the crop. exlibrisgroup.comacs.org
The bioactivity assays revealed that specific purine derivatives, including this compound, can effectively reduce the phytotoxicity of mesosulfuron-methyl in wheat. nih.gov Measurements of chlorophyll (B73375) and glutathione content, as well as other enzyme activities, confirmed the high safety activities of these compounds. nih.gov Molecular structure analysis and pharmacokinetic predictions have further indicated that this compound shares favorable traits with existing commercial safeners. exlibrisgroup.comacs.org
Table 1: Herbicide Safener Activity of Purine Derivatives
| Compound | Safener Activity Comparison | Protective Mechanism |
|---|---|---|
| This compound (III-7) | Superior to mefenpyr-diethyl | Competitive binding to ALS active site |
This research highlights the potential of purine derivatives like this compound as promising candidates for the development of new and effective herbicide safeners. exlibrisgroup.comacs.org
Other Pharmacological Activities in Preclinical Models (e.g., Selective Positive Inotropic Activity)
There is currently no available information in preclinical models regarding other pharmacological activities of this compound, including selective positive inotropic activity. The research on this specific compound has been predominantly focused on its application in agricultural chemistry.
Future Perspectives and Emerging Research Avenues for Purine Thioether Chemistry
Rational Design Principles for Enhancing Selectivity and Potency of Purine (B94841) Thioether Analogues
The future of developing purine thioether analogues with improved therapeutic profiles hinges on the application of sophisticated rational design principles. A key strategy involves leveraging structure-activity relationships (SAR) to guide the modification of the thioether substituent. nih.gov By systematically altering the length, branching, and functional groups of the alkyl or aryl chain attached to the sulfur atom, researchers can fine-tune the compound's binding affinity and selectivity for its target. For instance, the introduction of bulky or conformationally restricted groups can enhance interactions with specific pockets of a target enzyme or receptor, thereby increasing potency and reducing off-target effects.
Another critical aspect of rational design is the modulation of the physicochemical properties of purine thioethers. Properties such as solubility, lipophilicity, and metabolic stability can be optimized by modifying the thioether side chain. For example, the incorporation of polar functional groups can improve aqueous solubility, which is often a challenge for purine derivatives.
The application of isosteric replacements is also a valuable tool in the rational design of purine thioethers. nih.gov Replacing certain functional groups with others that have similar steric and electronic properties can lead to improved potency, selectivity, or pharmacokinetic profiles. For example, replacing a phenyl ring with a bioisosteric heterocycle could introduce new hydrogen bonding interactions or alter the compound's metabolic fate.
Identification and Validation of Novel Biological Targets for Purine Thioether Derivatives
A significant frontier in purine thioether research is the identification and validation of novel biological targets. ontosight.aipharmaguideline.com Historically, purine analogs have been investigated for their roles as anticancer, antiviral, and antimicrobial agents. nih.gov However, the vast chemical space offered by purine thioethers suggests that their therapeutic potential extends beyond these traditional areas.
Modern drug discovery approaches, such as chemoproteomics and high-throughput screening, are instrumental in identifying new protein targets for purine thioether derivatives. These techniques allow for the unbiased screening of large compound libraries against a wide array of cellular proteins, revealing previously unknown interactions. Once a potential target is identified, rigorous validation studies are necessary to confirm its role in disease pathology and its suitability as a therapeutic target.
Furthermore, the exploration of purine thioethers as modulators of purinergic signaling pathways is a rapidly growing area of research. ontosight.ai Purinergic receptors, which are involved in a multitude of physiological processes, represent a rich source of potential targets for these compounds. By designing selective agonists or antagonists for specific purinergic receptor subtypes, it may be possible to develop novel treatments for a range of conditions, including inflammatory diseases, neurological disorders, and cardiovascular diseases. ontosight.ai
Development of Innovative Synthetic Methodologies for Structural Diversity and Library Generation
The exploration of the full therapeutic potential of purine thioethers is contingent on the development of efficient and versatile synthetic methodologies. dntb.gov.ua Traditional methods for the synthesis of these compounds often involve multi-step procedures with limitations in substrate scope and functional group tolerance. nih.gov Future research will focus on the development of innovative synthetic strategies that enable the rapid and efficient generation of large and structurally diverse libraries of purine thioether analogs.
One promising approach is the use of modern cross-coupling reactions to forge the carbon-sulfur bond. mdpi.com Catalytic methods, such as palladium- or copper-catalyzed thiolation reactions, offer a powerful means of introducing a wide range of thioether substituents onto the purine scaffold under mild reaction conditions. mdpi.com These methods are often compatible with a broad array of functional groups, allowing for the synthesis of complex and highly functionalized molecules.
Advanced Integrated Computational-Experimental Approaches for Drug Discovery
The synergy between computational and experimental approaches is revolutionizing the field of drug discovery, and this is particularly true for the development of purine thioether derivatives. nih.govresearchgate.netunife.it In the future, the integration of these methodologies will be essential for accelerating the discovery and optimization of new therapeutic agents.
Computational tools, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of purine thioethers with their biological targets. nih.gov These in silico methods allow researchers to predict the binding affinity of a compound and to identify key interactions that contribute to its potency and selectivity. This information can then be used to guide the design of new analogs with improved properties.
The use of quantitative structure-activity relationship (QSAR) models is another powerful computational approach for the design of purine thioethers. springernature.com By correlating the structural features of a series of compounds with their biological activity, QSAR models can be used to predict the activity of new, unsynthesized analogs. This allows for the prioritization of synthetic targets and the more efficient exploration of chemical space.
These computational predictions must be validated through experimental testing. High-throughput screening of compound libraries, followed by detailed in vitro and in vivo characterization of promising hits, remains a cornerstone of the drug discovery process. The iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful paradigm for the development of novel purine thioether-based therapeutics.
Exploration of Purine Thioethers as Chemical Probes for Biological Pathways
Beyond their potential as therapeutic agents, purine thioethers are also valuable tools for the study of biological pathways. The development of chemical probes based on the purine thioether scaffold can provide a means to selectively modulate the activity of specific proteins and to elucidate their roles in cellular processes.
A key feature of a good chemical probe is high potency and selectivity for its intended target. The principles of rational design discussed earlier are directly applicable to the development of such probes. By carefully designing the structure of the purine thioether, it is possible to create molecules that interact with a single protein target with high affinity, minimizing off-target effects.
Furthermore, purine thioethers can be functionalized with reporter tags, such as fluorescent dyes or affinity labels, to facilitate their use in a variety of experimental applications. nih.gov For example, a fluorescently labeled purine thioether could be used to visualize the subcellular localization of its target protein or to monitor its dynamics in living cells. Similarly, an affinity-tagged probe could be used to isolate its target protein from complex biological mixtures for further characterization. The development of such sophisticated chemical probes will undoubtedly contribute to a deeper understanding of the intricate biological pathways in which purine-binding proteins are involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
